molecular formula C9H15N B14065151 2,4-Dimethyl-1-propyl-1H-pyrrole CAS No. 1005-12-5

2,4-Dimethyl-1-propyl-1H-pyrrole

Cat. No.: B14065151
CAS No.: 1005-12-5
M. Wt: 137.22 g/mol
InChI Key: COTIBWFCOGJIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1-propyl-1H-pyrrole is a substituted pyrrole compound with the molecular formula C9H15N Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-1-propyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with primary amines, followed by cyclization to form the pyrrole ring . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . These reactions typically occur under mild conditions and yield the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-propyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various alkylated or acylated pyrrole derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpyrrole
  • 2,5-Dimethylpyrrole
  • 3-Ethyl-2,4-dimethylpyrrole

Uniqueness

2,4-Dimethyl-1-propyl-1H-pyrrole is unique due to its specific substitution pattern,

Properties

CAS No.

1005-12-5

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,4-dimethyl-1-propylpyrrole

InChI

InChI=1S/C9H15N/c1-4-5-10-7-8(2)6-9(10)3/h6-7H,4-5H2,1-3H3

InChI Key

COTIBWFCOGJIHY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.